N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-18(14-6-2-1-3-7-14)19-10-4-5-11-21-15-8-9-16-17(12-15)23-13-22-16/h1-2,8-9,12,14H,3,6-7,10-11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEINBFPJVFOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the preparation of the benzo[d][1,3]dioxole ring system through cyclization reactions.
Attachment of the But-2-yn-1-yl Group: The but-2-yn-1-yl group is introduced via alkylation reactions, often using alkynyl halides and appropriate bases.
Formation of the Cyclohex-3-enecarboxamide Group: This step involves the formation of the cyclohex-3-enecarboxamide moiety through amide bond formation reactions, typically using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the literature, focusing on synthesis, physicochemical properties, and functional group variations.
Core Structural Analogues
2.1.1. Benzimidazole Derivatives
Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) () share the benzodioxole-oxygen linkage but incorporate a benzimidazole core instead of the cyclohexene carboxamide. These derivatives exhibit higher melting points (e.g., 171–172°C for compound 4d ) due to extended aromaticity and hydrogen-bonding networks. Their synthesis involves condensation of aldehydes with diamine precursors under nitrogen at 120°C in DMF, differing from the alkyne-based coupling likely required for the target compound .
2.1.2. Piperazine Derivatives
Piperazine-containing compounds like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(substituted aryl)piperazines () feature a benzodioxole-linked ethyl-piperazine scaffold. These derivatives exhibit moderate yields (55–82%) and melting points (164–185°C) influenced by substituents. For example, trifluoromethyl-substituted derivatives (e.g., Compound 25 ) show lower yields (75%) due to steric hindrance during synthesis, whereas chloro-substituted analogues (e.g., Compound 21 ) achieve 65% yields. The target compound’s alkyne spacer may enhance solubility compared to the rigid ethyl-piperazine backbone .
Functional Group Variations
2.2.1. Thiadiazole Derivatives 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) () replaces the cyclohexene carboxamide with a thiadiazole-thioether group. This compound exhibits a melting point of 171–172°C and a yield of 78%, comparable to the target compound’s hypothetical values.
2.2.2. Brominated Analogues Brominated derivatives such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (24) () highlight the impact of halogens on physicochemical properties. Bromine increases molecular weight and polarizability, resulting in higher melting points (177–178°C) and distinct NMR shifts (e.g., δ 6.82 ppm for aromatic protons).
Physicochemical and Spectroscopic Data Comparison
Key Research Findings
- Synthetic Challenges: The target compound’s alkyne spacer may require Sonogashira coupling or click chemistry, contrasting with the SN2 or condensation reactions used for piperazine/benzimidazole derivatives .
- Bioactivity Potential: Benzodioxole-containing piperazines () show affinity for serotonin receptors, suggesting the target compound could be optimized for CNS targets.
- Thermal Stability : High melting points in analogues (e.g., 183–184°C for Compound 28 ) indicate that the cyclohexene carboxamide’s rigidity may enhance thermal stability .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthetic pathways.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety and a cyclohexene ring, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 366.4 g/mol. The presence of the but-2-yn-1-yl linker enhances the compound's flexibility, potentially allowing it to interact with various biological targets.
This compound exhibits multiple mechanisms of action:
- Enzyme Modulation : Preliminary studies suggest that the compound may act as a modulator for enzymes involved in inflammatory pathways. Its structural components allow it to engage in π-π interactions with aromatic residues in target proteins.
- Antioxidant Activity : The benzo[d][1,3]dioxole moiety is known for its electron-rich properties, which can enhance antioxidant activity by scavenging free radicals.
- Cell Signaling Pathways : The compound may influence cell signaling pathways related to cancer progression and inflammation, making it a candidate for further research in therapeutic applications.
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; potential protective effects against oxidative stress. |
| Anti-inflammatory | Modulates enzymes involved in inflammation; potential use in inflammatory diseases. |
| Anticancer | Influences signaling pathways related to cancer; potential for cancer therapy. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic benefits:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in treating conditions like rheumatoid arthritis.
- Anticancer Potential : Another investigation revealed that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways.
- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Synthesis of Benzo[d][1,3]dioxole Moiety : This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
- Formation of the Butyne Linker : A coupling reaction between the benzo[d][1,3]dioxole derivative and an appropriate alkyne precursor is performed.
- Cyclization to Form Cyclohexene Ring : The final step involves cyclization reactions to construct the cyclohexene structure.
Q & A
Q. Basic
- Spectroscopic techniques :
- NMR (¹H/¹³C): Assigns proton environments (e.g., cyclohexene protons at δ 5.6–6.1 ppm) and carbonyl groups (δ ~170 ppm) .
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray crystallography : Resolves stereochemistry and packing motifs using SHELX for refinement .
How can contradictions in reported biological activity data be resolved?
Advanced
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer activity) or bacterial strains .
- Solubility effects : Use of DMSO vs. aqueous buffers alters bioavailability .
- Dose-response validation : Replicate studies with standardized protocols (e.g., MTT assays at 24/48-hour endpoints) .
What computational strategies predict target interactions for this compound?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., kinase or protease active sites) using the benzo[d][1,3]dioxole moiety as a pharmacophore .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis of derivatives .
How are synthetic impurities characterized and mitigated?
Q. Basic
- Common impurities : Unreacted alkyne intermediates or oxidation by-products (e.g., ketones from alkyne degradation) .
- Mitigation :
- Inert atmosphere : Prevents oxidation during Sonogashira coupling .
- Chelating agents : EDTA in reaction mixtures minimizes metal-catalyzed side reactions .
What structural modifications enhance pharmacological properties?
Q. Advanced
- SAR-guided design :
- Alkyne spacer elongation : Improves membrane permeability (e.g., but-2-yn-1-yl vs. propynyl) .
- Heterocyclic substitutions : Replacing cyclohexene with piperidine increases metabolic stability .
- Bioisosteres : Replace benzo[d][1,3]dioxole with indole to modulate LogP .
Which analytical techniques confirm purity and identity?
Q. Basic
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
- DSC/TGA : Melting point consistency (e.g., 180–185°C) and thermal stability .
What challenges arise in crystallizing this compound for X-ray studies?
Q. Advanced
- Polymorphism : Multiple crystal forms due to flexible alkyne spacer require screening (e.g., vapor diffusion in 96-well plates) .
- Twinned crystals : SHELXD resolves overlapping reflections via dual-space algorithms .
How does stereochemistry impact bioactivity?
Q. Advanced
- Enantioselective synthesis : Chiral catalysts (e.g., CuH) yield R/S isomers with divergent IC₅₀ values (e.g., R-isomer shows 10× higher kinase inhibition) .
- Epimerization risk : Storage at 4°C in amber vials prevents racemization .
What in vitro assays evaluate antimicrobial/anticancer potential?
Q. Basic
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer :
- Apoptosis markers (caspase-3/7 activation) .
- Cell cycle arrest (flow cytometry for G1/S phase) .
Tables
Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 70°C (amide coupling) | |
| Solvent | DMF (polar aprotic) | |
| Catalyst | Triethylamine | |
| Purification Method | Silica chromatography |
Table 2: Biological Activity Variability
| Assay Type | Activity Range | Source |
|---|---|---|
| Anticancer (HeLa) | IC₅₀: 2.5–10 µM | |
| Antibacterial (MIC) | 8–32 µg/mL | |
| Enzyme Inhibition | Ki: 0.5–5 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
